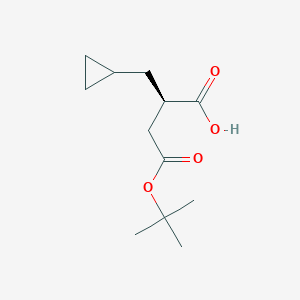![molecular formula C8H13N3S B13327159 (2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13327159.png)
(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine is a heterocyclic compound that features a unique structure combining a thiopyrano ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the desired pyrazole ring structure . The reaction conditions often include the use of palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound
Scientific Research Applications
(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antiproliferative activity against cancer cell lines.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity is believed to be due to the induction of apoptosis in cancer cells. This involves the activation of enzymes such as caspase 9 and the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-ol: This compound has a similar structure but with a phenyl group instead of a methyl group.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share the pyrazole ring structure but have different substituents and ring systems.
Uniqueness
The uniqueness of (2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine lies in its specific combination of a thiopyrano ring and a pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13N3S |
|---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
(2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanamine |
InChI |
InChI=1S/C8H13N3S/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-5,9H2,1H3 |
InChI Key |
NSFHFHMLYQVEJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCCC2=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


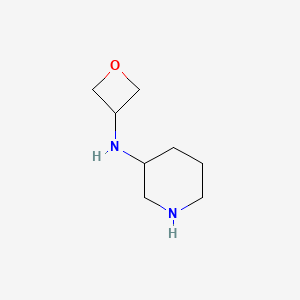
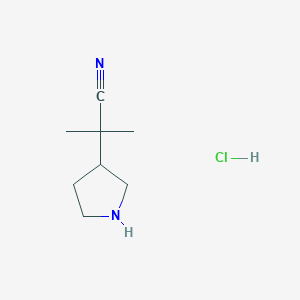
![tert-Butyl (R)-3-(4-amino-3-iodo-1H-pyrazolo[4,3-c]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13327086.png)

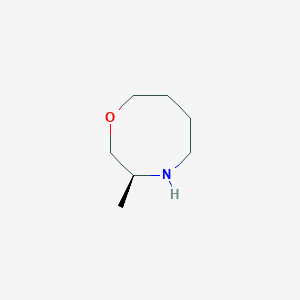
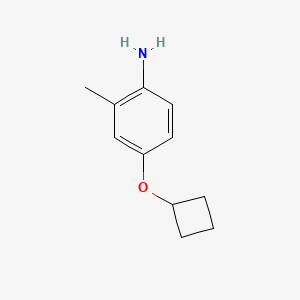
![Rel-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B13327114.png)
![3'-Fluoro-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13327118.png)

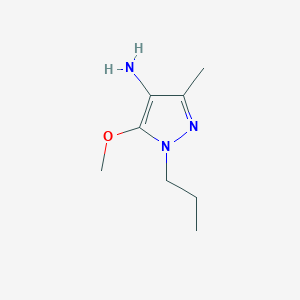


![2-[(Dicyclopropylmethyl)amino]propan-1-ol](/img/structure/B13327153.png)
